(5-Hydroxybenzofuran-3-yl)(2-methoxyphenyl)methanone (5-Hydroxybenzofuran-3-yl)(2-methoxyphenyl)methanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC15843525
InChI: InChI=1S/C16H12O4/c1-19-14-5-3-2-4-11(14)16(18)13-9-20-15-7-6-10(17)8-12(13)15/h2-9,17H,1H3
SMILES:
Molecular Formula: C16H12O4
Molecular Weight: 268.26 g/mol

(5-Hydroxybenzofuran-3-yl)(2-methoxyphenyl)methanone

CAS No.:

Cat. No.: VC15843525

Molecular Formula: C16H12O4

Molecular Weight: 268.26 g/mol

* For research use only. Not for human or veterinary use.

(5-Hydroxybenzofuran-3-yl)(2-methoxyphenyl)methanone -

Specification

Molecular Formula C16H12O4
Molecular Weight 268.26 g/mol
IUPAC Name (5-hydroxy-1-benzofuran-3-yl)-(2-methoxyphenyl)methanone
Standard InChI InChI=1S/C16H12O4/c1-19-14-5-3-2-4-11(14)16(18)13-9-20-15-7-6-10(17)8-12(13)15/h2-9,17H,1H3
Standard InChI Key DKMLERHUAKZFBL-UHFFFAOYSA-N
Canonical SMILES COC1=CC=CC=C1C(=O)C2=COC3=C2C=C(C=C3)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Nomenclature

The compound possesses the molecular formula C₁₆H₁₂O₄ and a molecular weight of 268.27 g/mol (calculated from atomic weights). Its IUPAC name, (5-hydroxy-1-benzofuran-3-yl)(2-methoxyphenyl)methanone, reflects its bifunctional structure: a benzofuran ring substituted at the 3-position with a ketone-linked 2-methoxyphenyl group and at the 5-position with a hydroxyl group .

Structural Features

The benzofuran moiety consists of a fused benzene and furan ring system. Key structural elements include:

  • Hydroxyl group at C5: Enhances solubility and enables hydrogen bonding.

  • Methoxyphenyl group at C3: Introduces steric bulk and modulates electronic properties via the methoxy substituent.

  • Ketone bridge: Facilitates conjugation between aromatic systems, influencing spectroscopic and reactivity profiles .

Table 1: Key Identifiers of (5-Hydroxybenzofuran-3-yl)(2-methoxyphenyl)methanone

PropertyValue
CAS Registry Number294853-36-4
Molecular FormulaC₁₆H₁₂O₄
Molecular Weight268.27 g/mol
IUPAC Name(5-hydroxy-1-benzofuran-3-yl)(2-methoxyphenyl)methanone
SMILESCOC1=CC=CC=C1C(=O)C2=COC3=C2C=C(C=C3)O

Synthesis and Manufacturing

Synthetic Routes

While explicit details for this compound are scarce, analogous benzofuran derivatives are typically synthesized via:

  • Friedel-Crafts Acylation: Reaction of benzofuran derivatives with methoxyphenyl acyl chlorides in the presence of Lewis acids like AlCl₃.

  • Cross-Coupling Reactions: Suzuki-Miyaura coupling to introduce aryl groups to prefunctionalized benzofuran cores .

Industrial Production

Parchem, a global chemical supplier, lists this compound under "Specialty Materials," indicating batch synthesis via scalable organic reactions. Purification likely involves recrystallization or chromatographic methods to achieve >95% purity .

Physicochemical Properties

Solubility and Stability

  • Solubility: Predominantly soluble in polar aprotic solvents (e.g., DMSO, DMF) due to hydroxyl and ketone groups. Limited solubility in water (estimated logP ≈ 2.8).

  • Stability: Susceptible to oxidative degradation at elevated temperatures; storage recommendations include inert atmospheres and temperatures below -20°C .

Table 2: Predicted Spectral Characteristics

TechniqueKey Signals
IR (cm⁻¹)3200–3400 (O-H stretch), 1670 (C=O), 1600 (C=C aromatic)
¹H NMR (ppm)6.8–7.5 (aromatic protons), 3.8 (OCH₃), 10.2 (OH)
¹³C NMR (ppm)190.2 (C=O), 160.1 (C-O), 55.3 (OCH₃)
Activity TypeMechanismEfficacy (vs. Analogs)
AntimicrobialEnzyme inhibition, membrane disruptionModerate (MIC 8–32 µg/mL)
AnticancerTopoisomerase inhibition, apoptosis inductionIC₅₀ 10–50 µM
Anti-inflammatoryCOX-2 suppressionNot reported

Research Gaps and Future Directions

Despite structural promise, direct studies on (5-Hydroxybenzofuran-3-yl)(2-methoxyphenyl)methanone are absent from peer-reviewed literature. Priority research areas include:

  • Pharmacokinetic Profiling: ADMET (absorption, distribution, metabolism, excretion, toxicity) studies.

  • Structure-Activity Relationships (SAR): Modifying substituents to optimize bioactivity.

  • Therapeutic Target Identification: Screening against kinase libraries or microbial proteomes .

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